![molecular formula C14H10ClF3N2O2 B11779092 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrano[4,3-D]pyrimidine core substituted with a chloro group and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 4,6-dichloro-2-methylpyrimidine is reacted with (4-(trifluoromethoxy)phenyl)boronic acid in the presence of a palladium catalyst and a base such as cesium carbonate. The reaction is carried out in a solvent like dioxane at elevated temperatures, often using a microwave reactor to accelerate the process .
Analyse Chemischer Reaktionen
4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: As demonstrated in its synthesis, the compound can undergo Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using organoboron reagents and palladium catalysts.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine derivatives and compounds with trifluoromethoxyphenyl groups. For example:
4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine: This compound shares a similar core structure but differs in the substitution pattern, which can lead to different chemical properties and applications.
4-(Trifluoromethoxy)phenylboronic acid: This compound is used as a reagent in the synthesis of various trifluoromethoxy-substituted compounds and can be compared in terms of its reactivity and applications.
These comparisons highlight the unique aspects of 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine, particularly its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C14H10ClF3N2O2 |
|---|---|
Molekulargewicht |
330.69 g/mol |
IUPAC-Name |
4-chloro-2-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-10-7-21-6-5-11(10)19-13(20-12)8-1-3-9(4-2-8)22-14(16,17)18/h1-4H,5-7H2 |
InChI-Schlüssel |
MIKZVQITXIYCOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


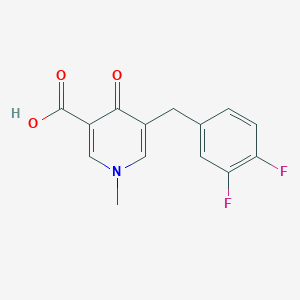
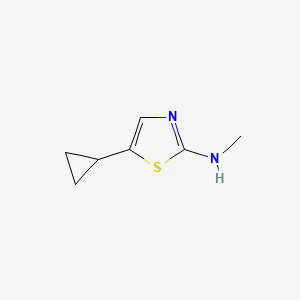
![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)
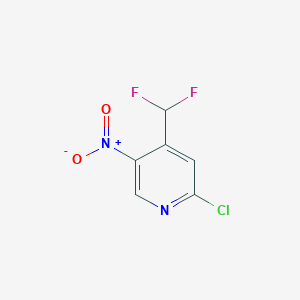


![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
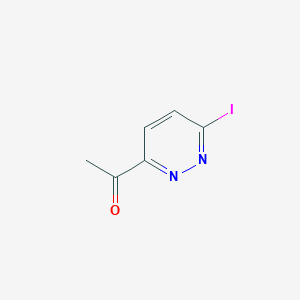

![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
![N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
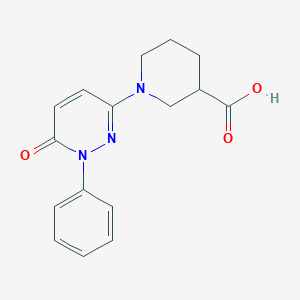
![2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11779093.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11779101.png)
